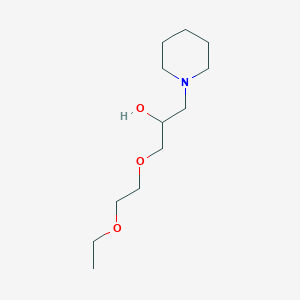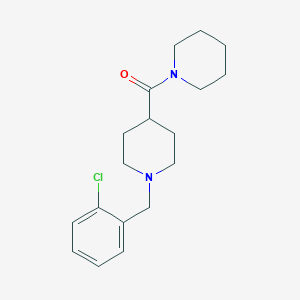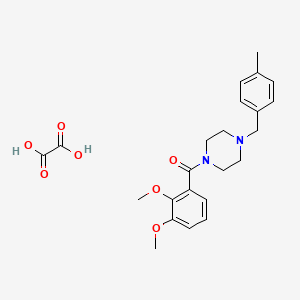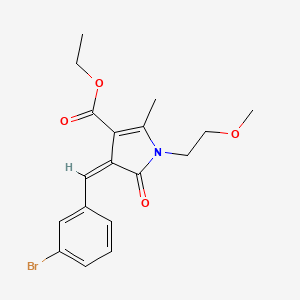
1-(2-ethoxyethoxy)-3-(1-piperidinyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-ethoxyethoxy)-3-(1-piperidinyl)-2-propanol, also known as HEPP, is a chemical compound that has been extensively studied for its potential use as a pharmaceutical agent. HEPP is a member of the class of compounds known as beta-adrenergic receptor antagonists, which are commonly used in the treatment of hypertension, angina, and other cardiovascular conditions. In
Mechanism of Action
1-(2-ethoxyethoxy)-3-(1-piperidinyl)-2-propanol acts as a beta-adrenergic receptor antagonist by blocking the binding of catecholamines such as epinephrine and norepinephrine to beta-adrenergic receptors. By blocking these receptors, this compound reduces the effects of sympathetic nervous system activity on the heart and blood vessels, leading to a reduction in blood pressure and improved cardiac function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its beta-adrenergic receptor antagonist activity, this compound has been shown to have antioxidant properties and to inhibit the production of pro-inflammatory cytokines. This compound has also been shown to improve insulin sensitivity and glucose tolerance in animal models.
Advantages and Limitations for Lab Experiments
1-(2-ethoxyethoxy)-3-(1-piperidinyl)-2-propanol has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in high yields and purity. This compound has also been extensively studied for its pharmacological properties, making it a well-characterized compound for use in experiments. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Future Directions
There are several potential future directions for research on 1-(2-ethoxyethoxy)-3-(1-piperidinyl)-2-propanol. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of research is the investigation of this compound's potential therapeutic applications beyond cardiovascular conditions, such as its potential use in the treatment of cancer or neurodegenerative diseases. Finally, further research is needed to better understand the biochemical and physiological effects of this compound and its mechanisms of action.
Synthesis Methods
1-(2-ethoxyethoxy)-3-(1-piperidinyl)-2-propanol can be synthesized through a multistep process involving the reaction of 2-(2-ethoxyethoxy)ethanol with piperidine followed by the addition of isopropylamine. This reaction produces this compound as a white crystalline solid with a melting point of 131-133°C. The synthesis of this compound has been extensively studied and optimized to produce high yields and purity.
Scientific Research Applications
1-(2-ethoxyethoxy)-3-(1-piperidinyl)-2-propanol has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the use of this compound as a beta-adrenergic receptor antagonist for the treatment of cardiovascular conditions such as hypertension and angina. This compound has been shown to be effective in reducing blood pressure and improving cardiac function in animal models.
properties
IUPAC Name |
1-(2-ethoxyethoxy)-3-piperidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO3/c1-2-15-8-9-16-11-12(14)10-13-6-4-3-5-7-13/h12,14H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCAIHGRLJVSLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCC(CN1CCCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(ethylthio)ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5128467.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(3-thienylmethyl)benzamide](/img/structure/B5128469.png)

![1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}azepane](/img/structure/B5128476.png)
![(3aS*,6aR*)-3-cyclopentyl-5-(3,4-dimethylbenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5128484.png)
![N-(5-{[2-(butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5128492.png)





![1-[6-(4-methoxyphenoxy)hexyl]piperidine](/img/structure/B5128557.png)

![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5128567.png)